4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine
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Overview
Description
4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine is an organic compound characterized by its unique structure, which includes a cyclohexyloxy group attached to a but-2-yn-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine typically involves the following steps:
Formation of the Cyclohexyloxy Group: This can be achieved by reacting cyclohexanol with an appropriate halogenating agent to form cyclohexyloxy halide.
Alkyne Formation: The next step involves the formation of the but-2-yn-1-amine backbone. This can be done by reacting propargylamine with diethylamine under suitable conditions.
Coupling Reaction: Finally, the cyclohexyloxy halide is reacted with the but-2-yn-1-amine backbone in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the diethylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine involves its interaction with specific molecular targets. The cyclohexyloxy group can enhance lipophilicity, allowing the compound to interact with lipid membranes. The amine group can form hydrogen bonds with biological targets, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexyloxy)-4-oxobutanoic acid: Similar in structure but contains a carboxylic acid group instead of an amine.
6-Chloro-4-(Cyclohexyloxy)-3-propylquinolin-2(1H)-one: Contains a quinoline ring and is used in different applications.
Uniqueness
4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine is unique due to its combination of a cyclohexyloxy group with a but-2-yn-1-amine backbone. This structure imparts specific chemical properties and reactivity, making it valuable for diverse applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
83171-90-8 |
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Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
4-cyclohexyloxy-N,N-diethylbut-2-yn-1-amine |
InChI |
InChI=1S/C14H25NO/c1-3-15(4-2)12-8-9-13-16-14-10-6-5-7-11-14/h14H,3-7,10-13H2,1-2H3 |
InChI Key |
QNHANJDTKACTMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCOC1CCCCC1 |
Origin of Product |
United States |
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